Synthetic Efficiency: A Pre-Installed Pharmacophore Bypasses a Low-Yielding Late-Stage Aryl Introduction
Compared to starting a synthesis with the simpler 4,6-dichloropyrimidine, using 4-Chloro-6-(4-fluorophenyl)pyrimidine consolidates the molecular complexity by providing the critical 4-fluorophenyl group pre-installed. Syntheses starting from 4,6-dichloropyrimidine require a subsequent Suzuki-Miyaura coupling to introduce this group, a step which has been demonstrated to proceed with only a 41.1% yield in optimized conditions . By procuring the target compound, the user eliminates this entire synthetic operation and its associated yield loss, significantly improving overall process mass intensity and cost-efficiency for downstream applications.
| Evidence Dimension | Synthetic Step Efficiency |
|---|---|
| Target Compound Data | Pre-installed 4-fluorophenyl group; no further reaction needed to establish the core structure. |
| Comparator Or Baseline | Synthesis of the same core from 4,6-dichloropyrimidine via Suzuki coupling with 4-fluorophenylboronic acid. |
| Quantified Difference | The alternative approach has a reported isolated yield of 41.1% for the aryl introduction step. |
| Conditions | Suzuki-Miyaura cross-coupling reaction with Pd(dppf)Cl2, K2CO3, in 1,4-dioxane/water at 120 °C for 8 h (Patent CN106632488). |
Why This Matters
For procurement, selecting the pre-functionalized intermediate eliminates a synthetic step with a known 59% material loss, directly translating to higher overall yield, reduced waste, and lower cost for the final target molecule.
